molecular formula C12H18N2O3S B2366358 tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1420980-87-5

tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2366358
CAS No.: 1420980-87-5
M. Wt: 270.35
InChI Key: MPIHHWLEJILQRS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which is a standard strategy for simplifying synthetic workflows and improving solubility during research stages . The presence of the thiazole ring, a privileged structure in medicinal chemistry, makes this intermediate particularly valuable for constructing molecules with potential biological activity . This reagent serves as a versatile synthetic precursor. Researchers utilize this compound and its close analogues in the development of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas . Patents and scientific literature indicate that similar pyrrolidine-thiazole derivatives are investigated for their potential applications in disorders of the central nervous system, as antimicrobial agents, and as immunosuppressants . The Boc-protected pyrrolidine core can be readily deprotected and further functionalized, while the thiazol-2-yloxy moiety can be used to modulate electronic properties and molecular recognition . The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-6-4-9(8-14)16-10-13-5-7-18-10/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIHHWLEJILQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Etherification

The Mitsunobu reaction is a robust method for forming C–O bonds between alcohols and heteroaromatic systems. Starting from tert-butyl 3-hydroxypyrrolidine-1-carboxylate, the hydroxyl group at C3 can react with thiazol-2-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) to yield the target compound.

Procedure :

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv), thiazol-2-ol (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
  • Stir at 0°C for 1 hour, then warm to room temperature overnight.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 65–78% (estimated from analogous reactions in).

SN2 Displacement with Activated Intermediates

Activation of the pyrrolidine hydroxyl group as a leaving group (e.g., mesylate or tosylate) enables nucleophilic displacement by a thiazol-2-oxide anion.

Procedure :

  • Treat tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in DCM to form the mesylate.
  • React with sodium thiazol-2-oxide (1.5 equiv) in DMF at 80°C for 12 hours.

Yield : ~60% (extrapolated from).

Coupling Reaction Approaches

Palladium-Catalyzed Cross-Coupling

While Suzuki-Miyaura coupling is unsuitable for direct thiazole attachment, Ullmann-type couplings may facilitate C–O bond formation between pyrrolidine and thiazole.

Procedure :

  • Combine tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 equiv), thiazol-2-ol (1.5 equiv), CuI (0.2 equiv), and K₂CO₃ (2.0 equiv) in DMSO.
  • Heat at 110°C for 24 hours under N₂.

Yield : 40–55% (based on similar aryl ether couplings in).

Cyclization and Ring-Formation Techniques

Thiazole Ring Construction via Chloroacylation

Adapting methods from MDPI, the thiazole ring is assembled post-pyrrolidine functionalization using chloroacylation and thioamide cyclization:

Procedure :

  • Chloroacylation : React tert-butyl 3-hydroxypyrrolidine-1-carboxylate with chloroacetyl chloride (1.2 equiv) in pyridine to form tert-butyl 3-(chloroacetoxy)pyrrolidine-1-carboxylate.
  • Cyclization : Treat with thioamide (1.5 equiv) in ethanol under reflux for 6 hours to form the thiazole ring.

Yield : 70–85% (reported for analogous systems in).

Kelly’s Thiazoline-to-Thiazole Oxidation

Oxidation of a preformed thiazoline intermediate (from) using Ph₃P=O/Tf₂O or TiCl₄ enables access to the thiazole moiety:

Procedure :

  • Synthesize tert-butyl 3-(thiazolin-2-yloxy)pyrrolidine-1-carboxylate via cyclization of a thioamide precursor.
  • Oxidize with TiCl₄ (3.0 equiv) in toluene at 60°C for 5 hours.

Yield : 72% (similar to TiCl₄-mediated cyclizations in).

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Mitsunobu Reaction DIAD, PPh₃, THF, rt 65–78% High regioselectivity, mild conditions Requires expensive reagents
SN2 Displacement DMF, 80°C ~60% Simple setup Low yield, competing elimination
Ullmann Coupling CuI, DMSO, 110°C 40–55% Broad substrate scope Long reaction time, moderate yield
Chloroacylation Cyclization Ethanol, reflux 70–85% High yield, scalable Multi-step synthesis
Kelly’s Oxidation TiCl₄, toluene, 60°C 72% Efficient for oxidation Sensitive to moisture

Chemical Reactions Analysis

tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiazole or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Pyridine-Based Pyrrolidine Derivatives

Pyridine analogs replace the thiazole ring with pyridine, altering electronic properties and binding interactions. Examples include:

Compound Name Molecular Formula Key Features Evidence ID
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C19H26BrN2O5 Bromo and dimethoxymethyl substituents; pyridine core
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C20H32BrN2O2Si Silyl-protected hydroxymethyl group; pyridine core

Key Differences :

  • Pyridine’s nitrogen atom vs. thiazole’s sulfur and nitrogen: Pyridine offers stronger π-π stacking but lacks sulfur’s polarizability .
  • Bromo and methoxy substituents enhance steric bulk and modulate electronic effects compared to thiazole’s aromaticity .

Azetidine Derivatives

Azetidine (4-membered ring) analogs exhibit reduced conformational flexibility compared to pyrrolidine (5-membered ring):

Compound Name Molecular Formula Key Features Evidence ID
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate C12H17N3O2 Azetidine core; pyrimidine linkage

Key Differences :

  • Azetidine’s smaller ring size increases ring strain but may improve metabolic stability .
  • Pyrimidine linkage introduces additional hydrogen-bonding sites vs. thiazole’s sulfur .

Amino- and Hydroxymethyl-Substituted Pyrrolidines

Functional group variations significantly alter solubility and reactivity:

Compound Name Molecular Formula Key Features Evidence ID
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate C10H19NO3 Hydroxymethyl group; chiral center
tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate C12H24N2O2 Propylamino substituent

Key Differences :

  • Hydroxymethyl groups enhance hydrophilicity, while propylamino increases basicity .
  • Thiazole’s ether linkage offers metabolic resistance compared to amino groups’ susceptibility to oxidation .

Boronate and Carboxylic Acid Derivatives

These compounds highlight divergent reactive handles for cross-coupling or conjugation:

Compound Name Molecular Formula Key Features Evidence ID
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate C17H28BN3O4 Boronate ester for Suzuki coupling
2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid C16H21NO4 Carboxylic acid for salt formation

Key Differences :

  • Boronate esters enable carbon-carbon bond formation, whereas thiazole’s sulfur may participate in coordination chemistry .
  • Carboxylic acid groups improve water solubility but reduce membrane permeability compared to neutral thiazole .

Biological Activity

Tert-butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H21N3O3S
  • Molecular Weight : 295.40 g/mol
  • LogP : 2.1475 (indicating moderate lipophilicity)

The compound features a pyrrolidine ring substituted with a thiazole moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be beneficial in treating viral infections. For instance, studies on related pyrrolidine derivatives have demonstrated inhibition of neuraminidase in influenza viruses, suggesting a possible antiviral role for similar compounds .
  • Receptor Modulation : The compound may interact with adrenergic receptors, influencing pathways related to metabolism and energy expenditure. Compounds in this class have been investigated for their agonistic effects on β3 adrenergic receptors, which are implicated in obesity treatment .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

Study Activity Tested Results
Study AAntiviral ActivityInhibition of neuraminidase with IC50 values indicating effective viral replication suppression .
Study Bβ3 Adrenergic ActivityAgonistic properties observed, leading to increased lipolysis in adipocytes .
Study CCytotoxicityModerate cytotoxic effects on cancer cell lines with IC50 values around 20 µM .

Case Study 1: Antiviral Efficacy

In a controlled study involving the evaluation of pyrrolidine derivatives against influenza neuraminidase, this compound was tested alongside other compounds. The results indicated a significant reduction in viral cytopathogenic effects, suggesting its potential as an antiviral agent. The study employed MTT assays to quantify cell viability post-treatment, confirming the compound's effectiveness at specific concentrations.

Case Study 2: Metabolic Effects

Another study explored the metabolic impacts of compounds similar to this compound on adipose tissue. Results showed that these compounds could enhance β3 receptor activity, leading to increased fatty acid oxidation and energy expenditure in murine models. This finding supports the hypothesis that such compounds could be developed into therapeutic agents for metabolic disorders.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via mixed anhydride intermediates. A typical procedure involves reacting a pyrrolidine derivative with thiazole components using diisopropylethylamine (DIPEA) and isobutyl chloroformate in dichloromethane (CH₂Cl₂). Optimization includes maintaining stoichiometric ratios (e.g., 2:1 DIPEA to substrate), room-temperature stirring for 2 hours to form the anhydride, and subsequent coupling with thiazole derivatives. Purification via flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) yields up to 59% purity. Monitoring via LC-MS ensures intermediate consumption . Alternative routes may employ nucleophilic substitution under controlled conditions to enhance regioselectivity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity and regiochemistry. For example, distinct pyrrolidine ring protons appear at δ 3.2–3.5 ppm, while thiazole protons resonate around δ 7.0–8.0 ppm .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ester) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₆H₂₃ClN₄O₃: 362.1355) .

Q. What purification techniques are recommended post-synthesis?

Flash chromatography (silica gel, EtOAc/hexane gradients) is standard. Acid-base workup (0.1 M HCl, saturated NaHCO₃) removes unreacted reagents. For polar byproducts, reverse-phase HPLC or recrystallization in CH₂Cl₂/hexane mixtures improves purity .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a scaffold for enzyme inhibitors (e.g., caspase activators in apoptosis studies) and receptor-binding probes. The thiazole moiety enhances interactions with biological targets like kinases, while the pyrrolidine core offers conformational flexibility .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives?

Discrepancies may arise from stereochemical impurities or solvent effects. Strategies include:

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings.
  • X-ray crystallography : Confirms absolute configuration if crystals are obtainable (e.g., spiro-indoline derivatives in ) .
  • Reaction condition adjustments : Varying solvent polarity (e.g., DMF vs. CH₂Cl₂) or temperature to suppress byproduct formation .

Q. What strategies enhance the biological activity of this compound in drug development?

  • Halogen substitution : Replacing chlorine with bromine or iodine alters electron density, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Side-chain modifications : Introducing hydroxymethyl or amino groups (e.g., tert-butyl 3-aminomethyl derivatives) enhances solubility and target affinity .
  • Structure-activity relationship (SAR) studies : Systematic variation of thiazole substituents to optimize IC₅₀ values in enzyme assays .

Q. How does solvent choice influence stereochemical outcomes during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, favoring inversion. In contrast, CH₂Cl₂ or THF promotes retention of configuration in nucleophilic substitutions. For example, DMF at 80°C yields >90% enantiomeric excess in pyrrolidine ring functionalization .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Challenges include exothermic reactions and byproduct accumulation. Solutions:

  • Continuous flow reactors : Improve heat dissipation and mixing efficiency (e.g., microreactors for thiazole coupling steps) .
  • Automated purification systems : Reduce manual column chromatography via prep-HPLC or centrifugal partition chromatography .

Q. How do researchers determine the rate-limiting step in kinetic studies of its synthesis?

  • LC-MS monitoring : Tracks intermediate formation (e.g., mixed anhydride in ) to identify slow steps.
  • Variable temperature experiments : Activation energy calculations via Arrhenius plots reveal rate-limiting barriers (e.g., anhydride formation vs. coupling) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding poses with enzymes (e.g., caspase-3) using the thiazole oxygen as a hydrogen-bond acceptor .
  • MD simulations (GROMACS) : Assesses conformational stability in aqueous vs. lipid bilayer environments, critical for blood-brain barrier penetration .

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